molecular formula C12H12N4 B6146941 1-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine CAS No. 1380486-77-0

1-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine

Cat. No.: B6146941
CAS No.: 1380486-77-0
M. Wt: 212.3
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Description

1-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine is a compound that features both an indole and a pyrazole moiety. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrazole is a five-membered ring containing two adjacent nitrogen atoms. The combination of these two heterocyclic systems in a single molecule provides unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine typically involves the formation of the indole and pyrazole rings followed by their coupling. One common method includes:

    Formation of the Indole Ring: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling of Indole and Pyrazole: The final step involves the coupling of the indole and pyrazole rings, often through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: Both the indole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted indole and pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe for detecting anions.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of sensors and other analytical tools.

Mechanism of Action

The mechanism of action of 1-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes through hydrogen bonding and π-π interactions. The pyrazole ring can coordinate with metal ions and participate in various biochemical pathways. Together, these interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)ethanamine: Similar indole structure but with an ethylamine side chain.

    1-(1H-pyrazol-3-yl)methanamine: Similar pyrazole structure but without the indole moiety.

    1-(1H-indol-3-yl)-2-(1H-pyrazol-3-yl)ethanamine: Contains both indole and pyrazole moieties but with an ethylamine linker.

Uniqueness

1-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine is unique due to the specific positioning of the indole and pyrazole rings, which allows for distinct chemical reactivity and biological activity

Properties

CAS No.

1380486-77-0

Molecular Formula

C12H12N4

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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